molecular formula C11H10N2O3 B2603615 (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 50844-81-0

(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No.: B2603615
CAS No.: 50844-81-0
M. Wt: 218.212
InChI Key: NIRPYXSTQBPOLJ-UHFFFAOYSA-N
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Description

(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid is a quinazolinone derivative featuring a methyl group at position 2, a ketone at position 4, and an acetic acid side chain at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound serves as a precursor for synthesizing acylated derivatives and hybrid molecules, such as N-substituted butyramides and triazole-linked analogs, which exhibit enhanced bioactivity . Its synthesis typically involves condensation reactions, as demonstrated by the reaction of 2-methyl-benzoxazin-4-one with semicarbazide in ethanol under reflux .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Condensation Reactions with Amines

The carboxylic acid group readily reacts with primary or secondary amines to form amide derivatives under mild conditions. This reaction is critical for synthesizing pharmacologically active analogs.

Reactants Conditions Products Yield References
Aniline derivativesStirring in DMF, RT, 12h3-(2-Methyl-4-oxoquinazolin-3-yl)-N-arylacetamides60–75%
Hydrazine hydrateReflux in ethanol, 8h3-(2-Methyl-4-oxoquinazolin-3-yl)acetohydrazide68%

Example : Reaction with 4-chloroaniline in dimethylformamide (DMF) yields 3-(2-methyl-4-oxoquinazolin-3-yl)-N-(4-chlorophenyl)acetamide , a compound investigated for anti-inflammatory activity .

Acylation with Acid Anhydrides

The acetic acid moiety undergoes acylation when treated with anhydrides, forming esters or mixed anhydrides.

Reactants Conditions Products Yield References
Phthalic anhydrideGlacial acetic acid, reflux, 8h3-(2-Methyl-4-oxoquinazolin-3-yl)phthaloylacetate39%
Succinic anhydrideTHF, RT, 24h3-(2-Methyl-4-oxoquinazolin-3-yl)succinylacetate45%

Mechanistic Insight : Acylation proceeds via nucleophilic attack by the carboxylic acid oxygen on the electrophilic carbonyl of the anhydride .

Alkylation with Halides

The quinazolinone nitrogen and acetic acid side chain participate in alkylation reactions.

Reactants Conditions Products Yield References
Ethyl chloroacetateNaH, THF, 0°C to RT, 6hEthyl 2-(2-methyl-4-oxoquinazolin-3-yl)acetate62%
Phenacyl chlorideEthanol/sodium acetate, reflux, 4h3-(2-Methyl-4-oxoquinazolin-3-yl)phenacylacetate52%

Key Application : Alkylation with ethyl chloroacetate produces intermediates for synthesizing thiazolidinone derivatives .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.

Reactants Conditions Products Yield References
o-Chlorobenzoyl chlorideTHF, 120°C, 2h5H-Quinolino[2,1-b]quinazolin-5,12(6H)-dione58%
ThioureaEthanol, reflux, 12hThiazolo[3,2-a]quinazolinone derivatives50–65%

Mechanism : Cyclization involves nucleophilic attack by the quinazolinone nitrogen on electrophilic carbonyl or thiocarbonyl groups .

Metal Coordination

The compound forms complexes with transition metals, potentially enhancing bioactivity.

Metal Salt Conditions Complex Structure Applications References
Cu(II) acetateMethanol, RT, 4hCu(II)-quinazolinone acetate dimerAntimicrobial studies
Fe(III) chlorideEthanol/water, reflux, 6hOctahedral Fe(III) complexCatalysis

Example : The Cu(II) complex exhibits enhanced antioxidant activity compared to the parent compound .

Esterification and Hydrolysis

The acetic acid group undergoes esterification and hydrolysis under acidic/basic conditions.

Reaction Type Conditions Products Yield References
EsterificationH₂SO₄, ethanol, reflux, 12hEthyl 2-(2-methyl-4-oxoquinazolin-3-yl)acetate70%
HydrolysisNaOH, water, RT, 2hRegeneration of parent acid95%

Utility : Reversible esterification enables controlled release in prodrug designs .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid, have shown promising anticancer properties. They act primarily by inhibiting tyrosine kinase receptors, which are overexpressed in several cancers such as breast and prostate cancer.

Case Studies:
A study demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 7.09 to 29.46 μM/L . The presence of specific substituents on the quinazoline ring was found to enhance the anticancer activity significantly.

CompoundCell LineIC50 (μM/L)
Compound 18HepG210.58
Compound 19MCF-711.94
DoxorubicinHepG28.55
DoxorubicinMCF-78.90

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives exhibit antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

In Vitro Studies:
A review highlighted that modifications in the quinazoline structure could lead to enhanced antibacterial efficacy, making these compounds suitable candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid, highlighting their core modifications and pharmacological implications:

Compound Name Structural Features Key Pharmacological Findings Reference
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid Benzothiazine core (sulfur atom at position 1) with ketone and acetic acid Structural similarity but unconfirmed bioactivity; potential for altered solubility due to sulfur heteroatom
[6-Iodo-4-oxo-3-(4-hydroxy-phenyl)-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetic acid Quinazolinone core with iodine and sulfanyl substitutions Enhanced electrophilicity and potential antimicrobial activity due to halogen and sulfur moieties
2-(3,4-Dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid Triazine ring fused to quinazolinone Significant antioxidant activity (82% inhibition of nitrosative stress vs. 65% for N-acetylcysteine)
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid Oxazine core (oxygen at position 1) with chlorine substituent Improved solubility due to oxygen heteroatom; chlorine may enhance stability and binding affinity
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Rhodanine-thiazolidinone hybrid with extended conjugation Broad-spectrum activity against enzymes and receptors due to conjugated π-system

Impact of Structural Modifications on Bioactivity

  • Heteroatom Substitution : Replacing nitrogen with sulfur (benzothiazine) or oxygen (oxazine) alters electronic properties and solubility. For instance, oxazine derivatives may exhibit better aqueous solubility, facilitating drug delivery .
  • Halogenation : Iodine or chlorine substituents (e.g., ) increase electrophilicity, enhancing interactions with biological targets like enzymes or DNA.
  • Hybridization with Triazine or Thiazolidinone: Fusion with triazine () or thiazolidinone () rings expands the π-conjugated system, improving antioxidant and antimicrobial efficacy.

Pharmacological Activity Trends

  • Antioxidant Activity: Triazinoquinazoline derivatives (e.g., ) outperform N-acetylcysteine in nitrosative stress models, likely due to radical-scavenging thiol groups.
  • Anti-inflammatory and Analgesic Effects : Acylated derivatives of this compound, such as N-substituted butyramides, show comparable activity to aryl acetic acid azole derivatives (e.g., ibuprofen analogs) .
  • Antimicrobial Potential: Sulfanyl and iodine-substituted quinazolinones () exhibit enhanced antimicrobial profiles, attributed to increased membrane permeability and target inhibition.

Biological Activity

(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies, highlighting its biological activity, structure-activity relationships, and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been investigated for their antitumor , antimicrobial , anti-inflammatory , and antioxidant properties. The quinazoline framework is a common scaffold in many pharmaceutical agents, particularly those targeting tyrosine kinase receptors involved in cancer progression .

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of quinazoline derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that derivatives of quinazoline exhibited significant cytotoxicity against various human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Notably, some compounds displayed cytotoxicity up to five times more potent than the standard drug 5-FU .
    • Specifically, this compound was evaluated for its activity against HepG2 and MCF-7 cell lines, showing promising IC50 values ranging from 10.58 to 31.85 µM/L .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the activation of caspases, which are crucial in the apoptotic pathway. Certain derivatives were found to activate caspases by nearly 200%, indicating a strong potential for inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Antibacterial and Antitubercular Effects :
    • Various synthesized quinazoline derivatives, including this compound, demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using microbroth dilution methods, showing effectiveness comparable to standard antibiotics .
    • In terms of antitubercular activity, some derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazoline derivatives:

  • Substituent Effects :
    • The introduction of various substituents at different positions on the quinazoline ring has been shown to modulate biological activity significantly. For example, modifications at the C6 position often enhance cytotoxicity against cancer cells .
    • Compounds with hydrazone moieties have been identified as particularly potent due to their ability to form stable complexes with metal ions, which may enhance their biological effects .

Case Studies

Several case studies illustrate the biological activity of this compound:

StudyCell LineIC50 Value (µM/L)Biological Activity
SW620Not specifiedCytotoxicity
HepG27.09Antitumor
MCF-711.94Antitumor
MtbNot specifiedAntitubercular

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acids with acetic anhydride derivatives. For example, Al-Iraqi & Al-Allaf (2021) synthesized quinazolinone derivatives via nucleophilic substitution reactions, starting with methyl α-[(4-oxoquinazolin-2-yl)thio]acetate and functionalizing the core with phenyl or phenoxyacetamide groups . Another approach involves multi-step protocols, such as alkali-mediated alkylation of thioether intermediates (e.g., using monochloroacetic acid in equimolar alkali conditions) . Key steps include purification via column chromatography and characterization using spectroscopic techniques.

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the quinazolinone ring and acetic acid moiety. For example, shifts at δ 2.5–3.0 ppm (CH3) and δ 4.0–4.5 ppm (CH2) validate the acetic acid group .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds (3200–3500 cm⁻¹) .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : Determines molecular weight (e.g., m/z 219.20 for C10H9N3O3 derivatives) .

Q. How is the anti-inflammatory activity of quinazolinone-acetic acid derivatives evaluated in preclinical studies?

  • Methodological Answer : Preclinical models include:

  • Carrageenan-induced paw edema in rodents: Inflammation reduction is measured via plethysmometry, with comparisons to NSAIDs like indomethacin .
  • COX-2 inhibition assays : ELISA quantifies prostaglandin E2 (PGE2) levels in macrophage cell lines (e.g., RAW 264.7) treated with test compounds .
  • Histopathological analysis : Tissues are stained with H&E to assess neutrophil infiltration and edema resolution .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of N-substituted-4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyramides?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates compared to THF .
  • Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic substitution rates in butyramide formation .
  • Temperature control : Reactions at 80–100°C reduce side-product formation (e.g., hydrolysis of amide bonds) .
  • Alkali-mediated conditions : Sodium hydroxide (1–2 eq.) ensures deprotonation of thiol intermediates, improving alkylation efficiency .

Q. What strategies address low aqueous solubility of this compound derivatives?

  • Methodological Answer :

  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at the 4-oxo position .
  • Salt formation : React with organic bases (e.g., triethylamine) to generate water-soluble ammonium salts .
  • Co-solvent systems : Use DMSO:PBS (1:4 v/v) or PEG-400 to enhance solubility for in vitro assays .
  • Nanoformulation : Encapsulate derivatives in PLGA nanoparticles (100–200 nm) for improved bioavailability in vivo .

Q. How to resolve contradictions in reported biological activities of quinazolinone-acetic acid compounds?

  • Methodological Answer :

  • Standardized assays : Replicate antimicrobial testing per CLSI guidelines (e.g., broth microdilution for MIC determination) to minimize variability .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., phenoxy vs. benzyl substitutions) to identify critical functional groups .
  • Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution in rodent models to clarify bioavailability discrepancies .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for proposed targets (e.g., COX-2 or EGFR kinases) .

Q. Data Contradiction Analysis

Q. Why do solubility values vary across studies for structurally similar quinazolinone-acetic acid derivatives?

  • Methodological Answer : Variations arise from:

  • Measurement techniques : Dynamic light scattering (DLS) vs. shake-flask method .
  • pH dependency : Protonation of the acetic acid group (pKa ~3.5) significantly affects solubility in buffered vs. unbuffered solutions .
  • Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit different dissolution rates .

Properties

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-9-5-3-2-4-8(9)11(16)13(7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPYXSTQBPOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876291
Record name 4-OXO-3-QUINAZOLINEACETIC ACID,2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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